3-Methoxy-6-(trifluoromethyl)pyridin-2-amine 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1228898-19-8
VCID: VC2750583
InChI: InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12)
SMILES: COC1=C(N=C(C=C1)C(F)(F)F)N
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol

3-Methoxy-6-(trifluoromethyl)pyridin-2-amine

CAS No.: 1228898-19-8

Cat. No.: VC2750583

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-6-(trifluoromethyl)pyridin-2-amine - 1228898-19-8

Specification

CAS No. 1228898-19-8
Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
IUPAC Name 3-methoxy-6-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12)
Standard InChI Key QJNNGFVHYBGJCI-UHFFFAOYSA-N
SMILES COC1=C(N=C(C=C1)C(F)(F)F)N
Canonical SMILES COC1=C(N=C(C=C1)C(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

3-Methoxy-6-(trifluoromethyl)pyridin-2-amine features a pyridine ring with three key functional groups: a methoxy group at the 3-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position. Its molecular formula is C₇H₇F₃N₂O, corresponding to a molecular weight of 192.138 g/mol . This compound is identifiable by its unique CAS registry number 1228898-19-8 and MDL number MFCD16606206 .

Structural Features

The compound's structure includes a heterocyclic pyridine core with the following substitution pattern:

  • 2-position: Primary amine (-NH₂) group

  • 3-position: Methoxy (-OCH₃) group

  • 6-position: Trifluoromethyl (-CF₃) group

This particular arrangement of functional groups creates a compound with interesting electronic properties due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating properties of the methoxy and amine groups.

Physical Properties

Table 1: Physical Properties of 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine

PropertyValueReference
Molecular FormulaC₇H₇F₃N₂O
Molecular Weight192.138 g/mol
Physical StateSolid
Storage TemperatureAmbient
Purity (Commercial)97%

The compound's physical properties include a molecular weight of 192.138 g/mol, which is consistent with its molecular formula. The recommended storage temperature is ambient, suggesting reasonable stability under normal laboratory conditions .

Comparative Analysis with Structural Isomers

It is important to distinguish 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine from its structural isomers, which have similar molecular formulas but different substitution patterns.

Comparison with 6-methoxy-2-(trifluoromethyl)pyridin-3-amine

  • The methoxy group is at position 6 instead of position 3

  • The trifluoromethyl group is at position 2 instead of position 6

  • The amine group is at position 3 instead of position 2

This isomer has a reported LogP value of 2.27240 and a PSA (Polar Surface Area) of 48.14000 , which may indicate different solubility and membrane permeability characteristics compared to our target compound.

Comparison with 3-Methyl-6-(trifluoromethyl)pyridin-2-amine

3-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS: 1211582-57-8) has a similar structure but contains a methyl group at position 3 instead of a methoxy group . This results in:

  • A different molecular formula (C₇H₇F₃N₂)

  • A lower molecular weight (176.14 g/mol)

  • Different physicochemical properties, such as:

    • XLogP3-AA: 1.8

    • Hydrogen Bond Donor Count: 1

    • Hydrogen Bond Acceptor Count: 5

    • Rotatable Bond Count: 0

Synthesis Methods

While the search results don't provide specific synthesis methods for 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine, related compounds provide some insight into potential synthetic approaches.

General Synthetic Approaches for Substituted Pyridines

Substituted pyridines like 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine can typically be synthesized through various methods:

  • Functional group modification of pre-existing pyridine scaffolds

  • Ring-forming reactions that build the pyridine core with the desired substitution pattern

  • Cross-coupling reactions to introduce specific functional groups

For example, related compounds have been synthesized using procedures that involve reactions of pyridine-2-amines with aldehydes in the presence of catalysts . In one documented approach for similar compounds, "a mixture of substituted pyridin-2-amine (1 eq) and substituted pyridine-2-carbaldehyde (1 eq) in MeOH, TosOH (0.2 eq) and 2-isocyano-2,4,4-trimethyl-pentane (1 eq) were added. The mixture was stirred at 70 °C for 12 h."

Applications and Research Findings

Pharmaceutical Applications

Based on its structural features, 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine may have potential applications in medicinal chemistry. Compounds with similar structural motifs have been reported in pharmaceutical research:

  • Related trifluoromethyl-substituted heterocycles have been investigated for their potential as active pharmaceutical ingredients

  • The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity, important considerations in drug design

  • The 2-aminopyridine motif is found in various biologically active compounds

Analytical Characterization

While specific analytical data for 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine is limited in the search results, typical characterization methods for similar compounds include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the hydrogen and carbon environments in the molecule

  • Mass Spectrometry: Would confirm the molecular weight (expected around 192.138 Da)

  • Infrared Spectroscopy: Would show characteristic bands for N-H stretching (primary amine), C-O stretching (methoxy group), and C-F stretching (trifluoromethyl group)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to assess purity and retention characteristics.

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